molecular formula C8H8ClN B12279790 (1Z)-N-Phenyl-ethanimidoyl chloride

(1Z)-N-Phenyl-ethanimidoyl chloride

Cat. No.: B12279790
M. Wt: 153.61 g/mol
InChI Key: SMAINMJZPDBKJC-UHFFFAOYSA-N
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Description

(1Z)-N-Phenyl-ethanimidoyl chloride is a specialized imidoyl chloride derivative characterized by a phenyl group attached to the nitrogen of an ethanimidoyl chloride backbone. This compound belongs to a broader class of hydrazonoyl chlorides, which are pivotal intermediates in organic synthesis, particularly for constructing heterocycles, ligands, and pharmaceutical precursors. These compounds typically exhibit strong electrophilicity due to the chloride moiety, making them reactive toward nucleophiles such as amines, alcohols, and sulfinates .

Properties

IUPAC Name

N-phenylethanimidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAINMJZPDBKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(1Z)-N-Phenyl-ethanimidoyl chloride can be synthesized through the reaction of N-phenylacetamide with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the N-phenylacetamide is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added gradually. The mixture is then heated to facilitate the reaction, resulting in the formation of (1Z)-N-Phenyl-ethanimidoyl chloride along with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases .

Industrial Production Methods

Industrial production of (1Z)-N-Phenyl-ethanimidoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thionyl chloride and N-phenylacetamide, with careful control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors equipped with efficient cooling and gas scrubbing systems to manage the by-products.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N-Phenyl-ethanimidoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) under mild to moderate temperatures.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions, often under ambient conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are N-substituted phenylacetamides, phenylacetamide esters, and phenylacetamide thioesters, depending on the nucleophile used.

    Hydrolysis: The primary product is N-phenylacetamide.

Mechanism of Action

The mechanism of action of (1Z)-N-Phenyl-ethanimidoyl chloride primarily involves its reactivity towards nucleophiles. The electrophilic carbon in the ethanimidoyl chloride group is highly susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives with potential biological and industrial applications .

Comparison with Similar Compounds

Key Observations:

  • Melting Points : The unsubstituted phenyl derivative is expected to have a lower melting point (~180–190°C) compared to chloro- or fluoro-substituted analogs (197–224°C) due to reduced dipole-dipole interactions .
  • IR Spectroscopy : All analogs show NH stretches (~3300 cm⁻¹) and C=N absorptions (~1600–1640 cm⁻¹). Compounds with carbonyl groups (e.g., 14f, 14h) exhibit additional C=O peaks (~1680–1690 cm⁻¹), absent in the target compound .
  • NMR Trends : Aromatic protons in (1Z)-N-Phenyl-ethanimidoyl chloride would resonate near δ 7.3–7.6 ppm, similar to 14f (δ 7.4–7.8) but upfield compared to electron-deficient aryl groups .

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